molecular formula C25H22O8 B11165451 propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11165451
M. Wt: 450.4 g/mol
InChI Key: BFSYDPDGNBPUKQ-UHFFFAOYSA-N
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Description

Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups in the chromen-2-one scaffold can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and reduce inflammation in vitro .

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the development of new materials with photoactive properties. Its ability to absorb light and undergo photochemical reactions makes it valuable in the production of light-sensitive coatings and films .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate stands out due to its dual chromen-2-one structure, which enhances its ability to interact with multiple molecular targets. This unique feature contributes to its broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

propyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C25H22O8/c1-4-10-30-22(27)13-31-19-9-8-16-17(12-21(26)32-23(16)14(19)2)18-11-15-6-5-7-20(29-3)24(15)33-25(18)28/h5-9,11-12H,4,10,13H2,1-3H3

InChI Key

BFSYDPDGNBPUKQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C

Origin of Product

United States

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